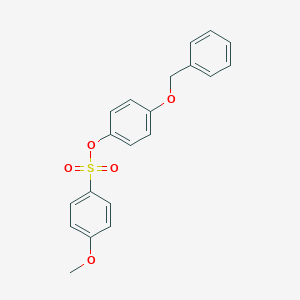

4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

(4-phenylmethoxyphenyl) 4-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5S/c1-23-17-11-13-20(14-12-17)26(21,22)25-19-9-7-18(8-10-19)24-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKWRWAZHUDFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate chemical structure

An In-depth Technical Guide to 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate

Abstract

This technical guide provides a comprehensive overview of 4-(benzyloxy)phenyl 4-methoxybenzenesulfonate, a molecule of significant interest to researchers in medicinal chemistry and drug development. The structure uniquely combines a sulfonate ester linkage with key pharmacophoric elements, including a benzyloxy group and a methoxy-substituted phenyl ring. This document elucidates the compound's structural rationale, physicochemical properties, and a detailed, validated protocol for its synthesis and purification. Furthermore, it explores the potential applications of this scaffold in drug discovery, particularly drawing parallels with structurally related sulfonamides known for their diverse biological activities, such as kinase inhibition and receptor modulation. The guide is intended to serve as a foundational resource for scientists investigating novel therapeutic agents, providing both the theoretical basis and practical methodology for working with this compound.

Introduction

The Sulfonate Moiety in Medicinal Chemistry

The sulfonamide functional group and its bioisosteric cousin, the sulfonate ester, are cornerstones of modern medicinal chemistry. Since the discovery of prontosil, the first sulfonamide antibacterial agent, this moiety has been incorporated into a vast array of therapeutic agents[1]. Sulfonamides are known to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, anti-cancer, and anti-inflammatory properties[1][2]. Their utility stems from their ability to act as stable, non-hydrolyzable mimics of phosphate or carboxylate groups, enabling them to serve as effective enzyme inhibitors. For instance, many sulfonamides function as inhibitors of carbonic anhydrase and various protein kinases[1]. Benzenesulfonamide derivatives, in particular, are actively investigated as anticancer agents targeting various cell lines and as therapeutics for neurological conditions like epilepsy by modulating voltage-gated sodium channels[3].

Structural Rationale of the Target Compound

4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is a multi-component structure where each constituent part can be rationalized for its potential contribution to biological activity and physicochemical properties.

-

4-Methoxybenzenesulfonyl Group: The methoxy group on the phenyl ring is an electron-donating group that can influence the electronic properties of the sulfonate ester. This can modulate the reactivity of the compound and its ability to participate in hydrogen bonding as an acceptor, potentially affecting interactions with biological targets[4].

-

Sulfonate Ester Linkage: This central linkage provides structural rigidity and defines the spatial relationship between the two aromatic systems. While distinct from the more common sulfonamide linkage, it shares key geometric and electronic features, allowing it to interact with similar biological targets.

-

4-(Benzyloxy)phenyl Group: This portion of the molecule introduces significant hydrophobicity and potential for specific intermolecular interactions. The terminal benzyl group can engage in π-π stacking or hydrophobic interactions within a receptor's active site[5]. The ether linkage provides a degree of conformational flexibility. Notably, derivatives of N-(4-(benzyloxy)-phenyl)-sulfonamide have been identified as novel antagonists of the human androgen receptor, highlighting the therapeutic potential of this specific fragment in targeting cancer pathways.

Physicochemical and Spectroscopic Profile

The precise experimental data for the title compound is not broadly published; however, its properties can be reliably predicted based on its constituent fragments and related known compounds.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₄S | Calculated |

| Molecular Weight | 360.42 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from precursors[6] |

| Solubility | Expected to be soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane. | Inferred from synthesis protocols[1][5] |

Spectroscopic Characteristics:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzyloxy and methoxy-phenyl rings. A characteristic singlet for the methoxy group (OCH₃) would appear around 3.8-3.9 ppm, and a singlet for the benzylic protons (OCH₂) would be observed around 5.0-5.1 ppm[7]. Aromatic protons would appear in the 6.8-7.8 ppm range.

-

¹³C NMR: The carbon spectrum would show signals for the methoxy carbon around 55-56 ppm and the benzylic carbon around 70-71 ppm[7]. Aromatic carbons would resonate in the 114-160 ppm region.

-

Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the sulfonate group (S=O stretching) around 1350-1370 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). C-O-C stretching from the ether linkages would also be prominent.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 360.42, with characteristic fragmentation patterns corresponding to the loss of the benzyloxy or methoxybenzenesulfonyl moieties.

Synthesis and Purification

Retrosynthetic Analysis

The most logical and direct approach to synthesizing 4-(benzyloxy)phenyl 4-methoxybenzenesulfonate is through an esterification reaction. This involves a nucleophilic attack from the hydroxyl group of 4-(benzyloxy)phenol onto the electrophilic sulfur atom of 4-methoxybenzenesulfonyl chloride. This disconnection provides two commercially available or readily synthesizable starting materials.

Synthesis Workflow Diagram

Caption: Synthesis of the target compound via esterification.

Experimental Protocol

This protocol is based on established methods for the synthesis of sulfonate esters and related compounds[5][8].

Materials and Reagents:

-

4-(Benzyloxy)phenol (CAS: 103-16-2)

-

4-Methoxybenzenesulfonyl chloride (CAS: 98-68-0)[9]

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et₃N)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(benzyloxy)phenol (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add pyridine or triethylamine (1.2 eq) dropwise to the stirred solution. This base acts as a proton scavenger for the HCl generated during the reaction.

-

Reagent Addition: In a separate flask, dissolve 4-methoxybenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding 1 M HCl solution to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The aqueous washes remove the pyridinium salt and any remaining starting materials or acids.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system as the eluent to yield the pure 4-(benzyloxy)phenyl 4-methoxybenzenesulfonate.

Causality and Optimization

-

Solvent Choice: Anhydrous aprotic solvents like dichloromethane are crucial to prevent hydrolysis of the reactive 4-methoxybenzenesulfonyl chloride.

-

Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is essential. It effectively neutralizes the generated HCl without competing with the phenol as a nucleophile.

-

Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction and minimize potential side reactions. Allowing it to proceed at room temperature ensures a reasonable reaction rate towards completion.

-

Purification: Column chromatography is the standard and most effective method for separating the final non-polar product from any polar impurities or unreacted starting materials.

Potential Applications in Drug Discovery

The structural features of 4-(benzyloxy)phenyl 4-methoxybenzenesulfonate make it an attractive scaffold for exploration in several therapeutic areas.

Scaffold for Kinase Inhibitors

Many kinase inhibitors utilize a core heterocyclic structure that makes hydrogen bonds with the kinase hinge region, while appended hydrophobic groups occupy adjacent allosteric pockets. The subject molecule, with its two distinct aromatic systems linked by a sulfonate group, could serve as a lead structure where the sulfonate oxygens act as hydrogen bond acceptors. The benzyloxy and methoxy-phenyl rings are well-suited to occupy hydrophobic pockets within an ATP-binding site.

Androgen Receptor and Nuclear Receptor Modulation

The most direct therapeutic hypothesis stems from the demonstrated activity of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives as antagonists of the androgen receptor's Activation Function 2 (AF2) domain. The title compound can be considered a close analog where the sulfonamide N-H is replaced by an ester oxygen. This substitution may alter the hydrogen bonding potential but retains the overall shape, size, and hydrophobic character. It is plausible that 4-(benzyloxy)phenyl 4-methoxybenzenesulfonate could interact with the same or other nuclear hormone receptors, making it a valuable probe for developing treatments for hormone-dependent cancers or other endocrinological disorders.

Visualization of Potential Biomolecular Interactions

Caption: Potential interactions with a biological target.

Conclusion

4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is a synthetically accessible compound with a compelling structural design for applications in drug discovery. Its architecture is rooted in the well-established utility of the sulfonamide and benzyloxy pharmacophores. This guide provides the essential technical information for its synthesis, characterization, and the scientific rationale for its investigation as a potential modulator of key biological targets like protein kinases and nuclear receptors. The protocols and insights presented herein are intended to empower researchers to explore this and related chemical scaffolds in the ongoing search for novel therapeutic agents.

References

-

Farook, A., Ameram, N., Kamath, S. D., Pallavi, & Samshuddin, S. (2016). 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate. IUCrData, 1(3), x160398. [Link]

-

Magaña, A. A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(1), M1843. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information for a related synthesis. Royal Society of Chemistry. [Link]

-

PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. [Link]

-

Muhammad, S. K., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1180, 639-646. [Link]

-

SpectraBase. (2025). (4-Formyl-2-methoxy-phenyl) 4-methylbenzenesulfonate. Wiley-VCH. [Link]

-

Wang, Y., et al. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2477-2494. [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. [Link]

- Google Patents. (2020). Benzenesulfonamide compounds and their use as therapeutic agents. US10745392B2.

-

Aslan, G., & Aydin, L. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Oriental Journal of Chemistry, 36(1). [Link]

-

Crasto, A. M. (2016). 1-(benzyloxy)-4-methoxybenzene. Organic Spectroscopy International. [Link]

-

ResearchGate. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]

-

PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Benzyloxy-biphenyl. National Center for Biotechnology Information. [Link]

-

Longdom Publishing. (2020). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Computer Science & Systems Biology, 13(5). [Link]

-

PubChem. (n.d.). 4-Benzyloxyanisole. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. [Link]

-

Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Wang, Y. F., et al. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. IUCrData, 1(1), x140001. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methoxybenzenesulfonyl chloride, 98+% 100 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1-(benzyloxy)-4-methoxybenzene [orgspectroscopyint.blogspot.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 4-甲氧基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Benzenesulfonate Ester Liquid Crystal Mesogens

A Strategic Analysis for Bio-Organic & Materials Applications[1]

Executive Summary

This guide addresses a critical niche in soft matter chemistry: the benzenesulfonate ester mesogen . While benzoate esters (

For researchers in drug development and biosensing, these materials are not merely display components but functional scaffolds . Their hydrolytic stability and unique electrostatic profiles make them ideal candidates for biological sensors and prodrug delivery vectors where carboxylate esters fail due to enzymatic cleavage.

Molecular Architecture: The "Sulfonate Kink"

The defining feature of benzenesulfonate mesogens is the structural deviation caused by the sulfonyl linking group. Unlike the planar carboxylate ester, the sulfonate group introduces a tetrahedral distortion.

2.1 Structural Comparison

-

Benzoate Ester (

): Planar conjugation, maintaining linearity essential for nematic phases. -

Sulfonate Ester (

): Tetrahedral geometry at the sulfur atom. This creates a structural "kink" (approx. 60-70° deviation from linearity) and disrupts the rod-like (calamitic) shape.

2.2 Impact on Phase Behavior

This geometric disruption has two major consequences for phase transitions:

-

Reduced Clearing Points: The "kink" reduces the length-to-breadth (aspect) ratio, destabilizing the nematic phase and significantly lowering the isotropic transition temperature (

) compared to benzoate analogs. -

Induction of Smectic Phases: The strong transverse dipole moment of the

group often favors lateral packing, promoting Smectic A or C phases over Nematic phases.

DOT Diagram 1: Structure-Property Logic Flow

Caption: Logical flow demonstrating how the tetrahedral sulfonate geometry disrupts linearity, lowering thermal stability and promoting layered (smectic) ordering.

Synthesis Protocol: Aryl Benzenesulfonates

Objective: Synthesis of 4-alkoxyphenyl 4-alkylbenzenesulfonate. Scale: 10 mmol pilot batch.

3.1 Reagents & Safety

-

Precursors: 4-alkylbenzenesulfonyl chloride (1.0 eq), 4-alkoxyphenol (1.0 eq).

-

Base/Solvent: Pyridine (solvent & acid scavenger) or Triethylamine/DCM.

-

Safety: Sulfonyl chlorides are lachrymators. Work in a fume hood.

3.2 Step-by-Step Methodology

-

Preparation: Dissolve 4-alkoxyphenol (10 mmol) in dry pyridine (15 mL) in a round-bottom flask under

atmosphere. Cool to 0°C. -

Addition: Dropwise add 4-alkylbenzenesulfonyl chloride (10 mmol) dissolved in minimal DCM over 20 minutes. Critical: Exothermic reaction; maintain temp <5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 12-24 hours. Monitor via TLC (Mobile phase: 80:20 Hexane/Ethyl Acetate).

-

Quenching: Pour mixture into ice-cold dilute HCl (1M, 100 mL) to neutralize pyridine and precipitate the ester.

-

Purification:

-

Extract with DCM (

mL). -

Wash organic layer with brine and water.[1]

-

Dry over

and rotovap. -

Recrystallization (Crucial): Recrystallize from Ethanol/Hexane (1:1) to remove mono-substituted impurities which drastically depress LC phase transitions.

-

DOT Diagram 2: Synthesis Workflow

Caption: Optimized synthetic route for benzenesulfonate mesogens emphasizing the critical recrystallization step for phase purity.

Physicochemical Characterization

The following data compares a representative Benzenesulfonate mesogen against its Benzoate analog to highlight the "stability penalty" incurred by the sulfonate group.

Table 1: Comparative Phase Behavior (Representative Data) Data derived from homologous series trends [1, 2].

| Property | Benzoate Analog ( | Sulfonate Analog ( | Implications |

| Geometry | Planar | Tetrahedral (Distorted) | Sulfonate packs less efficiently. |

| Melting Point ( | ~60-80°C | ~50-70°C | Sulfonates often have lower |

| Clearing Point ( | High (>120°C) | Low (<90°C) or Monotropic | Sulfonate kink destabilizes the mesophase. |

| Phase Type | Predominantly Nematic | Tendency toward Smectic | Transverse dipole in sulfonates favors layering. |

| Hydrolytic Stability | Low (Esterase sensitive) | High (Stable to esterases) | Critical for Bio-Applications. |

Emerging Bio-Applications: The Drug Development Bridge

For the drug development audience, the value of these materials lies not in display technology, but in biological interfacing .

5.1 Biosensors (LC Interfaces)

Benzenesulfonate LCs are chemically robust. Unlike carboxylate esters, which may hydrolyze in the presence of cellular lysates or bacterial esterases, sulfonates remain stable.

-

Mechanism: An LC film is aligned (homeotropic) on a surface. Binding of a pathogen (virus/bacteria) disrupts the surface anchoring, triggering a phase transition (bright birefringence) visible under polarized light [3].

-

Advantage: The sulfonate stability ensures the sensor does not "self-degrade" during the assay.

5.2 Prodrug Scaffolds

Recent studies highlight benzenesulfonate esters as latent pharmacophores (prodrugs).

-

Concept: The sulfonate ester acts as a masking group for phenolic drugs. It improves lipophilicity (crossing cell membranes) and is cleaved only under specific oxidative conditions (e.g., CYP1A1 activation in breast cancer cells), releasing the active drug [4].

-

LC Relevance: Incorporating these motifs into LC nanoparticles allows for high-density drug loading where the drug itself forms the structural core of the delivery vehicle.

References

-

Young, W. R., et al. (2002). Mesomorphic Properties of Some Ring-Methylated Phenyl Benzoyloxybenzoates. Journal of Organic Chemistry. Link

-

Imrie, C. T., et al. (2011).[2] Liquid Crystalline Materials for Biological Applications. SPIE.[3] Link

-

Lowe, A. M., & Abbott, N. L. (2019).[4] Liquid Crystalline Materials for Biological Applications. OSTI.GOV. Link

-

Malarz, K., et al. (2021).[5] Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC (NIH). Link

-

Gagné-Boulet, M., et al. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs. MDPI. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzenesulfonic acid, phenyl ester | C12H10O3S | CID 78064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Liquid Crystalline Materials for Biological Applications (Journal Article) | OSTI.GOV [osti.gov]

- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate, a molecule of interest for researchers and professionals in drug development. While a dedicated CAS number for this specific ester is not prominently listed in public databases, suggesting its status as a potentially novel or less-common compound, its constituent moieties—the benzyloxyphenyl group and the methoxybenzenesulfonate group—are well-documented pharmacophores. This guide will, therefore, focus on the synthesis, characterization, and potential therapeutic applications of this compound, drawing upon established chemical principles and the known biological activities of its structural components.

Introduction: Unveiling a Molecule of Interest

4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is an aryl sulfonate ester. Its structure combines two key pharmacophores: the benzyloxyphenyl unit and the methoxybenzenesulfonate unit. The benzyloxyphenyl moiety is recognized for its role in modulating biological targets, including sodium channels, and has been incorporated into compounds with potential applications in treating epilepsy, heart failure, and Parkinson's disease.[1][2][3] The methoxybenzenesulfonate and related benzenesulfonamide structures are also associated with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[4]

The strategic combination of these two pharmacophores in 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate suggests a promising avenue for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis and characterization, empowering researchers to explore its full potential.

Synthesis of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate

The most direct and established method for synthesizing aryl sulfonate esters is the reaction of a phenol with a sulfonyl chloride in the presence of a base. For the target molecule, this involves the reaction of 4-(benzyloxy)phenol with 4-methoxybenzenesulfonyl chloride.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 4-(Benzyloxy)phenol | 103-16-2 | C₁₃H₁₂O₂ | Starting material (phenol component) |

| 4-Methoxybenzenesulfonyl chloride | 98-68-0 | C₇H₇ClO₃S | Starting material (sulfonylating agent) |

| Pyridine (or Triethylamine) | 110-86-1 (or 121-44-8) | C₅H₅N (or C₆H₁₅N) | Base and solvent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous solvent |

| Hydrochloric acid (HCl) | 7647-01-0 | HCl | For workup (e.g., 1M aqueous solution) |

| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) | 7757-82-6 (or 7487-88-9) | Na₂SO₄ (or MgSO₄) | Anhydrous, for drying |

| Silica gel | 7631-86-9 | SiO₂ | For column chromatography |

| Hexane | 110-54-3 | C₆H₁₄ | Eluent for chromatography |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | Eluent for chromatography |

Proposed Synthetic Protocol

This protocol is based on standard procedures for the synthesis of sulfonate esters.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-(benzyloxy)phenol in anhydrous dichloromethane (DCM) or pyridine.

-

Addition of Base: If using DCM as the solvent, add 1.1 to 1.5 equivalents of a non-nucleophilic base such as pyridine or triethylamine. Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 1.05 equivalents of 4-methoxybenzenesulfonyl chloride in anhydrous DCM to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate.

Characterization and Analytical Data

Confirmation of the successful synthesis and purity of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate would rely on standard analytical techniques.

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyloxy and the methoxybenzenesulfonate moieties, as well as the benzylic methylene protons and the methoxy protons. The chemical shifts and coupling constants would be characteristic of the substituted phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show characteristic signals for all the unique carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methoxy carbon.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for the sulfonate group (S=O stretching), the ether linkage (C-O-C stretching), and the aromatic rings (C=C and C-H stretching).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Potential Applications in Drug Discovery and Development

The unique structural combination of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate suggests several potential applications in drug discovery.

As a Modulator of Ion Channels

The benzyloxyphenyl group is a known pharmacophore that can modulate the activity of voltage-gated sodium channels.[1] This suggests that 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate could be investigated as a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

In Oncology Research

Benzenesulfonamide derivatives, which are structurally related to the methoxybenzenesulfonate moiety, have shown promise as anticancer agents. The target molecule could, therefore, be screened for its cytotoxic activity against various cancer cell lines.

As an Anti-inflammatory or Anti-infective Agent

The broad biological activity of sulfonamides and related compounds extends to anti-inflammatory and anti-infective properties.[4] Further investigation into the potential of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate in these therapeutic areas is warranted.

Conclusion and Future Directions

While 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate may not be a widely cataloged compound, its rational design based on known pharmacophores makes it a compelling target for synthesis and biological evaluation. This guide provides the foundational knowledge for researchers to undertake its synthesis, confirm its structure, and explore its potential as a novel therapeutic agent. Future research should focus on its biological screening in relevant assays to validate the therapeutic hypotheses presented here.

References

-

Enhanced Antimalarial and Antisequestration Activity of Methoxybenzenesulfonate-Modified Biopolymers and Nanoparticles for Tackling Severe Malaria. (2024). ACS Infectious Diseases. [Link]

-

Enhanced Antimalarial and Antisequestration Activity of Methoxybenzenesulfonate-Modified Biopolymers and Nanoparticles for Tackling Severe Malaria. (2024). ACS Publications. [Link]

-

King, A. M., et al. (2012). Identification of the benzyloxyphenyl pharmacophore: A structural unit that promotes sodium channel slow inactivation. ACS Chemical Neuroscience. [Link]

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (n.d.). Longdom Publishing. [Link]

-

Kuramochi, T., et al. (2005). Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure. Bioorganic & Medicinal Chemistry. [Link]

-

Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. (2022). Journal of Medicinal Chemistry. [Link]

-

Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2017). Bioorganic & Medicinal Chemistry. [Link]

- Alkyl aryl sulfonate esters. (1982).

-

Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). MDPI. [Link]

-

Diverse reactivity of arylsulfonate phenol esters. (2022). ResearchGate. [Link]

-

BENZENESULFONATE. (n.d.). LookChem. [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

-

Benzenesulfonic Acid: Properties, Applications, and Industrial Uses. (n.d.). Acme-Hardesty. [Link]

-

4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate. (2011). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. [Link]

-

Synthesis of 4-benzyloxybenzaldehyde. (n.d.). PrepChem.com. [Link]

-

a) Conversion of 4‐(benzyloxy)phenol (BOP) as a function of the solvent... (2023). ResearchGate. [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Center for Biotechnology Information. [Link]

- Method for producing 4-benzyloxyphenol. (n.d.).

-

Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses. [Link]

-

Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.). Natural Volatiles and Essential Oils. [Link]

-

4-Methoxybenzenesulfonyl chloride. (n.d.). PubChem. [Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Antimalarial and Antisequestration Activity of Methoxybenzenesulfonate-Modified Biopolymers and Nanoparticles for Tackling Severe Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Thermal acid generators for cationic polymerization

Thermal Acid Generators (TAGs): Mechanisms, Selection, and Application in Cationic Polymerization

In the landscape of high-performance materials—specifically for semiconductor packaging, microfluidic device fabrication, and medical device coatings—latency is the critical performance metric.

Unlike Photo Acid Generators (PAGs), which rely on line-of-sight irradiation, Thermal Acid Generators (TAGs) provide a volumetric cure mechanism triggered solely by heat. This capability is indispensable for "shadowed" regions in complex 3D architectures (e.g., underfills in flip-chip assembly) or optically opaque substrates used in medical diagnostics.

The core utility of a TAG lies in its ability to decouple shelf stability from reactivity . A well-engineered TAG remains inert at room temperature (pot life > 6 months) but releases a superacid catalyst (e.g., Triflic acid, Hexafluoroantimonate) rapidly upon reaching a specific "onset temperature" (

Mechanistic Foundation & Classification

The mechanism of a TAG is a thermal deblocking reaction. The TAG exists as a salt or a covalent adduct where the acidic proton is "masked" by a blocking group.

We categorize TAGs into two primary classes based on their chemical structure and solubility profiles.

Classification Hierarchy

Figure 1: Structural classification of Thermal Acid Generators showing the trade-off between solubility and thermal stability.[1][2]

Comparative Analysis of TAG Types

| Parameter | Quaternary Ammonium (Blocked) | Sulfonium Salts | Iodonium Salts |

| Typical | 80°C – 150°C (Tunable) | 70°C – 100°C | > 150°C |

| Acid Strength | High (Triflic/Sulfonic) | Very High (SbF6, PF6) | Very High (SbF6, PF6) |

| Solubility | Excellent in polar solvents | Good in organics | Limited (often requires reactive diluents) |

| Volatiles | None (if designed correctly) | Low | Low |

| Primary Use | Coatings, Lithography | Low-temp Epoxy Cure | High-temp composites |

Expert Insight: For medical device applications requiring biocompatibility, avoid Antimony (SbF6) based salts due to heavy metal toxicity. Opt for Phosphorus (PF6) or Borate (TPFB) anions, or organic sulfonate-based ammonium salts [1].

Experimental Protocol: Selection & Validation

Selecting the correct TAG is not about picking the strongest acid; it is about matching the Acid Generation Temperature with the Polymerization Window of your monomer.

Workflow: The "Self-Validating" Characterization Loop

This protocol ensures that the TAG activates before the monomer degrades but after the solvent evaporation step (if applicable).

Figure 2: Step-by-step validation workflow for integrating a TAG into a polymer matrix.

Standard Operating Procedure (SOP) for DSC Evaluation

Objective: Determine the precise activation temperature (

-

Preparation: Mix 1.0 wt% TAG into the target epoxy resin (e.g., Cycloaliphatic Epoxy for high reactivity, Bisphenol-A for toughness). Ensure complete dissolution.

-

Note: If the TAG is a powder (e.g., San-Apro TA-100), predissolve in a minimal amount of propylene carbonate or reactive diluent.

-

-

Reference: Prepare a blank sample (Resin only) to subtract background thermal events.

-

Run Conditions:

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Ramp Rate: 10°C/min from 25°C to 250°C.

-

Atmosphere: Nitrogen (

) purge (50 mL/min).

-

-

Analysis:

-

Identify the Onset Temperature : The point where the heat flow curve deviates from the baseline.

-

Identify the Peak Temperature : The maximum rate of polymerization.

-

Success Criteria: A sharp, narrow exotherm indicates a "snap-cure" profile. A broad hump indicates slow acid release or diffusion limitations.

-

Data Interpretation:

-

Case A (TA-100 + Cycloaliphatic Epoxy): Expect onset ~70°C. High reactivity due to ring strain [2].

-

Case B (IK-1 + Bisphenol A Epoxy): Expect onset >150°C. Lower reactivity requires higher drive temperature [2].

Troubleshooting & Optimization

In drug delivery device fabrication (e.g., microneedle arrays or lab-on-chip bonding), common failure modes include "skinning" or incomplete cure.

The "Acid Diffusion" Problem

In highly crosslinked networks, the generated acid may become trapped, preventing it from catalyzing further reaction sites.

-

Solution: Use a TAG with a smaller counter-ion (e.g., Triflate vs. Hexafluoroantimonate) or add a reactive diluent (e.g., oxetane) to increase mobility during the early cure phase.

Counter-Ion Effects on Color

For optical applications (e.g., bonding clear windows on diagnostic chips), standard sulfonium salts can yellow the polymer.

-

Solution: Switch to specialized "FG" (Fine Grade) series (e.g., TA-100FG) which utilize Gallium-based anions (

) specifically designed to suppress chromophore formation during thermal decomposition [2].

Blocking Group Volatility

Amine-blocked TAGs release a free amine upon activation. If this amine is volatile, it can cause voids/bubbles in the coating.

-

Solution: Use "Covalently Blocked" acids or high-molecular-weight amine blockers that remain trapped in the matrix, such as those found in the King Industries K-PURE CXC series [3].

References

-

King Industries. (2025).[3] K-PURE® Thermal Acid Generators for Electronic Applications. Retrieved from [Link]

-

Yagci, Y., et al. (2024). Novel thermal initiator systems for radical induced cationic frontal polymerization. Polymer Chemistry. Retrieved from [Link]

-

Jiang, Y. (2024).[4] A comprehensive study on three typical photoacid generators using photoelectron spectroscopy. AIP Advances. Retrieved from [Link]

Sources

The Emerging Role of Aryl Sulfonate Esters in Organic Electronics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl sulfonate esters, a class of organic compounds traditionally recognized for their utility as leaving groups and protecting groups in organic synthesis, are gaining attention for their potential applications in the burgeoning field of organic electronics. Their inherent thermal stability, tunable electronic properties, and synthetic accessibility make them intriguing candidates for various roles within organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This technical guide provides an in-depth exploration of the fundamental principles, synthesis, and applications of aryl sulfonate esters in organic electronic devices, offering insights for researchers and scientists in materials science and drug development who are exploring novel molecular scaffolds.

Introduction: Beyond Traditional Roles

Aryl sulfonate esters are characterized by the R-O-SO₂-Ar' functional group, where 'R' is an aryl group and 'Ar'' is another aromatic moiety. The electronic nature of both the aryl group attached to the oxygen and the aryl group of the sulfonyl moiety can be readily modified through synthesis, allowing for precise tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is a cornerstone of designing effective materials for organic electronics, where the energy level alignment between different layers of a device is critical for efficient charge injection, transport, and recombination.

While the primary focus in organic electronics has been on classes of compounds like triarylamines, carbazoles, and various nitrogen-containing heterocycles, the exploration of sulfur-containing compounds is expanding.[1] The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which can be strategically employed to lower both the HOMO and LUMO energy levels of a molecule. This property is particularly useful for designing electron-transporting materials (ETMs) and host materials for phosphorescent OLEDs. Conversely, by incorporating electron-donating moieties into the aryl group attached to the ester oxygen, the HOMO level can be raised, a desirable characteristic for hole-transporting materials (HTMs).

This guide will delve into the specific applications of aryl sulfonate esters as HTMs, ETMs, and host materials, providing a scientific rationale for their use and detailing the synthetic methodologies for their preparation.

Aryl Sulfonate Esters as Hole-Transporting Materials (HTMs)

Efficient hole transport is crucial for the performance of many organic electronic devices. HTMs are responsible for accepting holes from the anode and transporting them to the emissive layer. Ideal HTMs possess a high HOMO energy level (typically between -5.0 and -5.5 eV) to facilitate hole injection from common transparent conductive oxides like indium tin oxide (ITO), high hole mobility, and good thermal and morphological stability.

The design of aryl sulfonate esters as HTMs typically involves the incorporation of electron-rich moieties, such as triarylamines, which are well-established building blocks for hole-transporting materials.[2][3][4][5] By attaching a sulfonate ester group to a triarylamine core, the electronic properties can be modulated while potentially enhancing thermal stability.

Molecular Design and Electronic Properties

The HOMO energy level of a triarylamine-based aryl sulfonate ester is primarily determined by the triarylamine core. The introduction of a sulfonate ester group, particularly with an electron-withdrawing aryl sulfonyl group, can slightly lower the HOMO level, but its main influence is often on the LUMO level, leading to a wider bandgap. This can be advantageous in preventing electron leakage from the emissive layer to the HTL.

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable in predicting the electronic properties of novel aryl sulfonate ester-based HTMs. For instance, calculations can estimate the HOMO and LUMO energy levels, providing a preliminary assessment of their suitability for a given device architecture.[5]

Table 1: Calculated Electronic Properties of a Hypothetical Triarylamine-based Aryl Sulfonate Ester HTM

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| TPA-Tosylate | -5.45 | -1.95 | 3.50 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed experimentally.

Synthesis of Hole-Transporting Aryl Sulfonate Esters

The synthesis of triarylamine-based aryl sulfonate esters can be achieved through standard esterification procedures. A common method involves the reaction of a hydroxyl-functionalized triarylamine with an appropriate arylsulfonyl chloride in the presence of a base.

Experimental Protocol: Synthesis of a Triarylamine-based Aryl Sulfonate Ester

-

Dissolution: Dissolve the hydroxyl-functionalized triarylamine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 eq.), to the solution.

-

Sulfonyl Chloride Addition: Slowly add the desired arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq.) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Aryl Sulfonate Esters as Electron-Transporting Materials (ETMs)

Efficient electron transport is equally critical for balanced charge injection and high device performance. ETMs facilitate the movement of electrons from the cathode to the emissive layer. Key requirements for ETMs include a low LUMO energy level (typically between -2.5 and -3.5 eV) for efficient electron injection from common cathodes like aluminum, high electron mobility, and good thermal stability.

The electron-withdrawing nature of the sulfonyl group makes aryl sulfonate esters promising candidates for ETMs. By incorporating electron-deficient aromatic cores, such as pyridine or oxadiazole, the LUMO energy level can be further lowered.

Molecular Design and Electronic Properties

For ETM applications, the molecular design focuses on creating molecules with a low-lying LUMO. Attaching a sulfonate ester group to an electron-deficient aromatic system is a viable strategy. The choice of the aryl group on the sulfonyl moiety also plays a role; a more electron-withdrawing group (e.g., a pentafluorophenyl group) will further lower the LUMO energy. DFT calculations are instrumental in predicting the LUMO levels of these materials.[6]

Table 2: Calculated Electronic Properties of a Hypothetical Pyridine-based Aryl Sulfonate Ester ETM

| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) |

| Pyridyl-Pentafluorobenzenesulfonate | -6.50 | -3.20 | 3.30 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed experimentally.

Synthesis of Electron-Transporting Aryl Sulfonate Esters

The synthesis of pyridine-based aryl sulfonate esters follows similar principles to that of their HTM counterparts. A hydroxyl-substituted pyridine derivative can be reacted with a suitable arylsulfonyl chloride. More recent methods, such as copper-assisted synthesis from hydroxypyridines and sodium sulfinates, offer alternative and potentially milder routes.

Experimental Protocol: Copper-Assisted Synthesis of a Pyridinyl Sulfonate Ester

-

Reactant Mixture: In a reaction vessel, combine the hydroxypyridine (1.0 eq.), sodium arylsulfinate (1.5 eq.), and a copper(II) salt such as CuBr₂ (1.0 eq.).

-

Solvent Addition: Add a suitable solvent, for example, acetonitrile.

-

Reaction: Heat the mixture at an elevated temperature (e.g., 90 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures, and the product is purified by column chromatography.

Aryl Sulfonate Esters as Host Materials in Phosphorescent OLEDs

In phosphorescent OLEDs (PhOLEDs), an emissive guest material is dispersed within a host material. The host material plays a crucial role in charge transport and in confining the triplet excitons on the guest molecules. An ideal host material should have a high triplet energy (E_T) to prevent quenching of the phosphorescent guest's emission, good charge-transporting properties (either unipolar or bipolar), and excellent thermal and morphological stability.[7]

The wide bandgap and high triplet energies that can be achieved with aryl sulfonate ester designs make them potential candidates for host materials, particularly for blue PhOLEDs which require hosts with very high E_T (> 2.7 eV). The sulfonyl group can disrupt conjugation, leading to a higher triplet energy.

Design Principles for Host Materials

The key design consideration for a host material is to ensure its triplet energy is significantly higher than that of the phosphorescent dopant. The introduction of a sulfonyl group can be a useful strategy to raise the triplet energy of a molecule. Furthermore, by combining electron-donating and electron-accepting moieties within the same molecule, bipolar host materials with balanced hole and electron transport can be designed.

Figure 1: Key design considerations for aryl sulfonate ester-based host materials.

Applications in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The tunable electronic properties of aryl sulfonate esters also suggest their potential use in OPVs and OFETs.

-

Organic Photovoltaics: In OPVs, materials with appropriate HOMO and LUMO levels are required for efficient charge separation at the donor-acceptor interface. Aryl sulfonate esters could potentially be explored as non-fullerene acceptors or as interfacial layer materials. Theoretical studies on related aryl sulfonamides have shown their potential in photovoltaic applications based on calculated electronic properties.[6]

-

Organic Field-Effect Transistors: In OFETs, the charge carrier mobility of the organic semiconductor is a critical parameter. While there is limited research on aryl sulfonate esters as the active channel material in OFETs, their inherent stability and processability make them interesting candidates for exploration. Additionally, they could be investigated as gate dielectric materials, where their insulating properties and ability to form smooth films would be advantageous.[8]

Conclusion and Future Outlook

Aryl sulfonate esters represent a versatile class of organic compounds with significant, yet largely untapped, potential in the field of organic electronics. Their synthetic accessibility and the ease with which their electronic properties can be tuned make them attractive targets for the design of novel hole-transporting, electron-transporting, and host materials. While the current body of research on their direct application in high-performance organic electronic devices is still emerging, the foundational principles of molecular design strongly suggest their promise.

Future research should focus on the synthesis and characterization of a wider range of aryl sulfonate esters specifically designed for organic electronics applications. This includes incorporating various electron-donating and electron-withdrawing cores and systematically studying the structure-property relationships. Crucially, the fabrication and testing of these materials in OLED, OPV, and OFET devices are necessary to validate their potential and to gather critical performance data. As the demand for new and improved organic electronic materials continues to grow, aryl sulfonate esters may well prove to be a valuable addition to the materials scientist's toolkit.

References

- Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs). Journal of Materials Chemistry C. [URL not available]

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. MDPI. [Link]

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PubMed. [Link]

-

Synthesis of D-A type triarylamine hole transport material and application in perovskite cells. ResearchGate. [Link]

-

Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. ResearchGate. [Link]

-

New molecules for organic photovoltaic and solar cell applications based on N-(7-imidazolyl) -aryl sulfonamides : DFT / TD-DFT study. ResearchGate. [Link]

- Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. Royal Society of Chemistry. [URL not available]

-

Organic host materials for phosphorescent organic light-emitting diodes. Chemical Society Reviews. [Link]

-

Organic Sulfur Compounds. Journal of New Developments in Chemistry. [Link]

-

Functional Organic Materials for Photovoltaics: The Synthesis as a Tool for Managing Properties for Solid State Applications. MDPI. [Link]

-

Effect of an Aromatic Sulfonate Ligand on the Photovoltaic Performance of Molybdenum Cluster-Sensitized Solar Cells. ACS Publications. [Link]

-

Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells. RSC Publishing. [Link]

-

Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. MDPI. [Link]

-

Advancing OLED Performance with Custom Synthesis. DigiChem. [Link]

-

Electronic Properties of Organic Semiconductors. ResearchGate. [Link]

-

Sulfur in the Spotlight: Organosulfur Compounds. ChemTalk. [Link]

-

Effects of gate dielectrics and their solvents on characteristics of solution-processed N-channel polymer field-effect transistors. Journal of Materials Chemistry. [Link]

-

Functional Organic Materials for Photovoltaics: The Synthesis as a Tool for Managing Properties for Solid State Applications. PubMed. [Link]

-

Syntheses and characterization of novel pyridine-containing macrocyclic compounds as electron-transporting materials. ResearchGate. [Link]

-

High capacitance dielectrics for low voltage operated OFETs. The University of Manchester. [Link]

-

Interfacial electronic effects in functional biolayers integrated into organic field-effect transistors. Proceedings of the National Academy of Sciences. [Link]

-

Novel host material for highly efficient blue phosphorescent OLEDs. ResearchGate. [Link]

-

The upper panels illustrate the three types of OFETs prepared with... ResearchGate. [Link]

-

Sulfur Compounds. EBSCO. [Link]

-

Substituent effects on charge transport in films of Au nanocrystals. PubMed. [Link]

- The Chemistry of Organic Sulfur Compounds. Pergamon Press. [URL not available]

-

Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. Industrial Chemistry & Materials. [Link]

-

Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. RSC Publishing. [Link]

-

17.5L: Late-News Paper: Novel Host Materials for Efficient and Stable Phosphorescent OLED Devices. ResearchGate. [Link]

-

Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. MDPI. [Link]

-

Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists. ResearchGate. [Link]

-

Organic Functionalized Carbon Nanostructures for Solar Energy Conversion. MDPI. [Link]

-

Combining fluorescence and phosphorescence to achieve very long lifetime, 100% efficient, high brightness white OLEDs. Department of Energy. [Link]

-

Distinctive electronic transport in pyridine-based devices with narrow graphene nanoribbon electrodes. SciSpace. [Link]

-

Using XPS, REELS, and UPS for the Surface Characterization of Organic LED Material. AZoM. [Link]

-

Practical Electro-Oxidative Sulfonylation of Phenols with Sodium Arenesulfinates Generating Arylsulfonate Esters. Organic Chemistry Portal. [Link]

-

Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Chemical Review and Letters. [Link]

-

Space charge-limited current transport in thin films of alkyl-functionalized silicon nanocrystals. PubMed. [Link]

-

02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. YouTube. [Link]

-

Synthesis, characterization, antimicrobial activities, anticancer of some new pyridines from 2, 3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl) pyridine-3-carbonitrile. Academia.edu. [Link]

-

Charge transport in disordered films of non-redox proteins. PubMed. [Link]

Sources

- 1. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility Profile of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the anticipated solubility profile of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate. In the absence of extensive, publicly available empirical data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established methodologies to construct a robust predictive framework. This approach is designed to empower researchers in drug development and other scientific disciplines to make informed decisions regarding formulation, experimental design, and analytical method development.

Molecular Structure and its Implications for Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is a complex organic molecule with distinct regions of varying polarity, which will govern its interaction with different solvents.

A detailed analysis of its structure reveals:

-

Two Aromatic Rings: The presence of a phenyl and a benzyloxy-substituted phenyl ring contributes significantly to the molecule's non-polar character. This suggests a preference for dissolution in non-polar organic solvents.[1][2]

-

Sulfonate Ester Group (-SO3R): The sulfonate ester is a polar functional group. While not as strongly polarizing as a sulfonic acid, it introduces a significant dipole moment and potential for hydrogen bonding with appropriate solvents.[3] This feature will enhance solubility in more polar organic solvents.

-

Ether Linkage (-O-): The ether linkages (benzyloxy and methoxy) are also polar and can act as hydrogen bond acceptors, further influencing interactions with protic solvents.

-

Overall Molecular Size: The relatively large size of the molecule will generally act to decrease its solubility in all solvents compared to smaller, structurally similar compounds.

Based on these structural features, a key challenge in formulating 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate will be to balance its significant hydrophobic character with the polarity introduced by the sulfonate and ether groups. It is anticipated to be a poorly water-soluble compound.

Predictive Solubility Profile

Leveraging the "like dissolves like" principle, we can predict the solubility of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate across a spectrum of common laboratory solvents.[1][4] This qualitative assessment is crucial for initial experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Slightly Soluble to Soluble | The large non-polar surface area of the two aromatic rings will favor interaction with these solvents.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | These solvents can effectively solvate both the polar sulfonate ester and the non-polar aromatic regions of the molecule. DMSO, in particular, is known for its ability to dissolve a wide range of both polar and non-polar compounds.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The hydroxyl group of the alcohols can interact with the sulfonate and ether oxygens. However, the large hydrophobic portion of the molecule may limit high solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Slightly Soluble to Practically Insoluble | The dominant hydrophobic character of the molecule will likely lead to poor aqueous solubility. The polar groups are insufficient to overcome the energy required to disrupt the hydrogen-bonding network of water.[3] |

Factors Influencing Aqueous Solubility

For pharmaceutical applications, understanding and potentially improving aqueous solubility is paramount. Several factors can be manipulated to influence the dissolution of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate in aqueous media.

-

pH: As a neutral molecule (a sulfonate ester), the aqueous solubility of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate is expected to be largely independent of pH within the physiologically relevant range of 1.2 to 6.8.[6][7][8][9] Unlike weak acids or bases, it does not have ionizable functional groups that would be affected by changes in pH.[6]

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, it is anticipated that the solubility of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate will increase with an increase in temperature. The magnitude of this effect would need to be determined experimentally.

-

Co-solvents: The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or polyethylene glycol (PEG) to an aqueous solution can significantly enhance the solubility of poorly soluble compounds. These co-solvents reduce the overall polarity of the solvent system, making it more favorable for the dissolution of hydrophobic molecules.

-

Surfactants: The use of surfactants above their critical micelle concentration can increase the apparent solubility of hydrophobic compounds through micellar solubilization. This is a common formulation strategy for poorly water-soluble drugs.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

To move from a predictive to an empirical understanding of solubility, a robust and validated experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is recommended by regulatory bodies such as the ICH.[8][10][11]

Principle

An excess of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.[6][10]

Materials and Equipment

-

4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical system (e.g., HPLC-UV, UPLC-MS)

Step-by-Step Methodology

-

Preparation: Add an excess amount of 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate to a series of vials, each containing a known volume of the desired solvent. A visual excess of solid material should be present.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[7][9] Agitate the samples for a predetermined time to ensure equilibrium is reached. A preliminary experiment should be conducted to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the larger particles to settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved 4-(Benzyloxy)phenyl 4-methoxybenzenesulfonate.

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL or µg/mL) by back-calculating from the diluted sample concentration.

Experimental Workflow Diagram

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CAS 80-48-8: Benzenesulfonic acid, 4-methyl-, methyl ester [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. admescope.com [admescope.com]

- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries [mdpi.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Stability & Control of Benzyloxy-Substituted Sulfonate Esters

Executive Summary

Context: Benzyloxy-substituted sulfonate esters (e.g., mesylates, tosylates with a benzyloxy ether motif) represent a unique intersection of high reactivity and structural fragility. While sulfonate esters are widely utilized as potent alkylating agents in organic synthesis, their stability is often compromised when a benzyloxy group is present in the

The Problem: The ether oxygen of the benzyloxy group acts as an internal nucleophile, capable of displacing the sulfonate leaving group via Neighboring Group Participation (NGP) . This creates a "self-destruct" mechanism that functions even in the absence of external nucleophiles, leading to cyclization, hydrolysis, and yield loss. Furthermore, as alkylating agents, these compounds are classified as Potential Genotoxic Impurities (PGIs) , requiring strict control strategies under ICH M7 guidelines.

Objective: This guide provides a mechanistic understanding of this instability, validated synthetic protocols to minimize degradation, and analytical strategies (LC-MS vs. GC-MS) to ensure accurate quantification.

Part 1: Mechanistic Instability (The "Internal Saboteur")

The primary stability threat to benzyloxy-substituted sulfonates is not external moisture or heat alone, but the intramolecular attack by the ether oxygen.

The Mechanism of Anchimeric Assistance

When a benzyloxy group is located

-

Displacement: The oxygen attacks the carbon bearing the sulfonate, expelling the sulfonate anion (

). -

Intermediate: This forms a highly reactive cyclic oxonium ion .

-

Degradation: The oxonium ion is rapidly opened by weak nucleophiles (water, chloride, or the sulfonate anion itself), leading to rearranged alcohols, chlorides, or tetrahydrofurans.

Visualization of the Pathway

The following diagram illustrates the degradation of a

Caption: Figure 1. Anchimeric assistance (NGP) pathway where the benzyloxy oxygen displaces the sulfonate, leading to rapid decomposition.

Part 2: Validated Synthetic Protocols

To synthesize these compounds successfully, one must kinetically inhibit the NGP pathway. The following protocol minimizes thermal energy and removes acidic byproducts that catalyze oxonium formation.

Reagent Selection & Causality

| Component | Choice | Scientific Rationale |

| Base | DIPEA or 2,6-Lutidine | Non-nucleophilic bases prevent direct displacement of the sulfonate. Pyridine is often too nucleophilic and can form pyridinium salts. |

| Solvent | DCM (Anhydrous) | Non-polar aprotic solvents stabilize the ground state relative to the polar transition state of the cyclization. |

| Temperature | -10°C to 0°C | Low temperature reduces the kinetic energy available to overcome the activation barrier for NGP cyclization. |

| Quench | Sat. NaHCO₃ | Immediate neutralization of methanesulfonic acid (MsOH) is critical; acid protonates the ether, making it a better leaving group or catalyst. |

Step-by-Step Synthesis (Self-Validating)

Target: Synthesis of 2-(benzyloxy)ethyl methanesulfonate.

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Add 2-(benzyloxy)ethanol (1.0 eq) and anhydrous DCM (10 V). -

Base Addition: Cool to -10°C . Add Triethylamine (TEA) (1.5 eq) or DIPEA (1.2 eq). Stir for 10 min.

-

Validation: Ensure internal temp does not rise above 0°C.[1]

-

-

Sulfonylation: Dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq) over 30 mins.

-

Why: Rapid addition generates an exotherm, triggering decomposition.

-

-

Monitoring: Stir at 0°C for 1-2 hours.

-

Validation Check: Perform TLC.[2] If starting material remains, do not warm to RT. Add 0.1 eq more MsCl at 0°C. Warming promotes NGP.

-

-

Workup (The Critical Step):

-

Quench with cold saturated NaHCO₃ .

-

Separate phases quickly. Keep organic layer cold.

-

Wash with cold brine .

-

Dry over

(avoid

-

-

Concentration: Evaporate solvent at < 30°C . Do not heat to dryness.

Part 3: Analytical Control Strategies (E-E-A-T)

Analyzing benzyloxy sulfonates is challenging because the energy input from the analysis itself (heat in GC, acidic mobile phases in LC) can degrade the sample, leading to false positives for impurities.

The Analytical Dilemma: GC vs. LC

Sulfonates are often analyzed by GC-MS for genotoxic impurity quantification.[3] However, benzyloxy sulfonates are thermally unstable .

-

GC-MS Risk: The injector port temperature (200°C+) will instantly trigger the NGP cyclization/elimination, showing degradation products that were not present in the original sample.

-

LC-MS Solution: This is the authoritative method. It uses lower temperatures and avoids vaporization.

Method Development Decision Tree

Caption: Figure 2. Analytical workflow selecting LC-MS to avoid thermal degradation artifacts common in GC-MS.

Validated LC-MS Conditions

To ensure trustworthiness of data, use these starting conditions which minimize on-column hydrolysis:

-

Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm.

-

Mobile Phase A: 5 mM Ammonium Acetate (pH ~6.5). Avoid 0.1% Formic Acid (pH 2.7) as acidity catalyzes hydrolysis.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: High organic start if possible to minimize water contact time.

-

Diluent: 100% ACN or ACN:IPA (avoid water in the sample vial).

Part 4: Storage & Mitigation

If you must store these compounds, strict adherence to these protocols is required to maintain integrity.

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon. Oxygen is not the threat; moisture is.

-

Additives: For long-term storage of crude mixtures, adding a trace of solid NaHCO₃ or a pellet of activated molecular sieves to the vial can scavenge trace acid/moisture that catalyzes the NGP autocatalytic loop.

References

- Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley.

-

Glowienke, S., et al. (2005). "Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonates." Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Link

-

ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[4] Link

-

Capon, B. (1969). "Neighboring Group Participation." Quarterly Reviews, Chemical Society. (Foundational text on the mechanism of oxygen participation). Link

-

Elder, D. P., et al. (2010).[5] "Matrix deactivation: A general approach to improve stability of unstable and reactive pharmaceutical genotoxic impurities for trace analysis."[5] Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianjpr.com [asianjpr.com]

- 5. pharmoutsourcing.com [pharmoutsourcing.com]

Advanced Latent Thermal Acid Generators (TAGs) for Next-Generation Nanolithography

Executive Summary

This guide provides an in-depth technical analysis of novel latent Thermal Acid Generators (TAGs), a critical class of functional additives in semiconductor materials science. While primarily utilized in Chemically Amplified Resists (CARs), Directed Self-Assembly (DSA), and lithographic underlayers, the chemistry of TAGs—specifically the design of labile protecting groups—shares significant homology with "prodrug" strategies in medicinal chemistry. This document details the molecular architecture, synthesis protocols, and performance evaluation of TAGs, focusing on the transition from simple ammonium salts to complex, low-diffusion covalent systems required for sub-10nm patterning.

The Chemical Architecture of Novel TAGs

Latent TAGs are compounds that remain neutral and stable at ambient conditions but release a strong Brønsted acid upon thermal activation (baking). The "novelty" in current research focuses on solving the Acid Diffusion vs. Resolution trade-off inherent in Extreme Ultraviolet (EUV) lithography.

Ionic vs. Covalent Latency

The structural design determines the activation energy (

| Feature | Ionic TAGs (Ammonium/Iodonium Salts) | Covalent TAGs (Sulfonate Esters) |

| Structure | Supramolecular complex of a strong acid anion and a volatile amine cation. | Strong acid covalently bonded to a thermally labile blocking group. |

| Activation | Thermal dissociation (equilibrium driven). | Irreversible thermal decomposition (e.g., |

| Solubility | High polarity; may aggregate in organic resists. | High organic solubility; excellent matrix compatibility. |

| Novel Utility | Used in DSA to trigger ordering without outgassing. | Used in high-temp underlayers and cross-linking anti-reflective coatings (BARC). |

The "Prodrug" Analogy

For researchers in drug development, the mechanism of a covalent TAG is chemically identical to a prodrug .

-

Drug Delivery: A carboxylic acid drug is masked as an ester to improve lipophilicity, cleaved by enzymes/hydrolysis in vivo.

-

Lithography: A sulfonic acid is masked as a secondary/tertiary ester to improve solubility, cleaved by heat in situ.

-

Shared Chemistry: Both fields utilize acetal linkages and t-butyl esters as acid-labile protecting groups.

Mechanistic Role in Chemically Amplified Resists (CARs)

In modern lithography, TAGs are often paired with Photo Acid Generators (PAGs) or used in "thermal flow" processes. The critical mechanism is the Acid-Catalyzed Deprotection Cycle .

The Thermal Activation Pathway

The following diagram illustrates the cascade from thermal trigger to polymer solubility switch.